Cas no 321574-18-9 (2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine)
2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-[5-AMINO-4-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE
- 3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
- 3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
- 2-(1,1-dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine
- SMR000125314
- Oprea1_320257
- MLS000539856
- HMS2181A03
- 3-[5-Amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]tetrahydro-1H-thiophene-1,1-dione
- 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine
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- MDL: MFCD00173627
- Inchi: 1S/C13H14FN3O2S/c14-10-3-1-9(2-4-10)12-7-16-17(13(12)15)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2
- InChI Key: RADSAKICRZDORL-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)N1C(=C(C2C=CC(=CC=2)F)C=N1)N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 445
- XLogP3: 1.1
- Topological Polar Surface Area: 86.4
2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297960-100 mg |
3-[5-Amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]tetrahydro-1H-thiophene-1,1-dione; . |
321574-18-9 | 100 mg |
€221.50 | 2023-07-20 | ||
| Key Organics Ltd | 8G-014-1MG |
3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione |
321574-18-9 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 8G-014-5MG |
3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione |
321574-18-9 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 8G-014-10MG |
3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione |
321574-18-9 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | 8G-014-50MG |
3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione |
321574-18-9 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | 8G-014-100MG |
3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione |
321574-18-9 | >90% | 100mg |
£146.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676374-1mg |
3-(5-Amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide |
321574-18-9 | 98% | 1mg |
¥499 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676374-2mg |
3-(5-Amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide |
321574-18-9 | 98% | 2mg |
¥619 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676374-5mg |
3-(5-Amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide |
321574-18-9 | 98% | 5mg |
¥617 | 2023-04-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00917366-1g |
3-(5-Amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide |
321574-18-9 | 90% | 1g |
¥2401.0 | 2023-03-29 |
2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine Suppliers
2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine
Introduction to 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine (CAS No. 321574-18-9)
2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service registry number CAS No. 321574-18-9, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological applications. The presence of a 1,1-dioxothiolan moiety and a 4-fluorophenyl substituent in its molecular structure imparts distinct chemical and biological characteristics, making it a promising candidate for further research and development.
The structural framework of 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine combines elements that are known to interact favorably with biological targets. The dioxothiolan ring is a sulfur-containing heterocycle that has been explored in various synthetic and pharmacological contexts. Its ability to participate in hydrogen bonding and metal coordination makes it a versatile scaffold for designing molecules with specific interactions. On the other hand, the 4-fluorophenyl group introduces a fluorine atom, which is commonly used in drug design to enhance metabolic stability, binding affinity, and selectivity. This combination of features positions the compound as a potential lead for the development of novel therapeutic agents.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles have been reported to exhibit anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of fluorine into the pyrazole ring can further modulate these activities by affecting electronic distribution and binding interactions. Studies have shown that fluorinated pyrazoles can exhibit enhanced potency and selectivity when targeting specific enzymes or receptors involved in disease pathways. For instance, fluorinated pyrazoles have been investigated for their potential in inhibiting kinases, which are key players in many signaling pathways associated with cancer and inflammatory diseases.
The 1,1-dioxothiolan moiety in 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine adds another layer of complexity to its pharmacological profile. Sulfur-containing heterocycles are known for their ability to interact with biological systems through various mechanisms. The sulfur atom can form stable bonds with metals or participate in hydrogen bonding interactions with nucleophilic sites on proteins or nucleic acids. This makes dioxothiolan-based compounds attractive for designing molecules that can modulate enzyme activity or interfere with pathogenic processes. Additionally, the dioxothiolan ring can undergo chemical transformations that may be exploited in drug synthesis or activation strategies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine with biological targets. These tools have been instrumental in identifying potential lead compounds for drug development by simulating how the molecule might interact with enzymes or receptors at the atomic level. The combination of experimental validation and computational studies provides a robust approach to understanding the pharmacological properties of this compound. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to neurological disorders or metabolic diseases.
The synthesis of 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps may include condensation reactions to form the pyrazole core, functional group transformations to introduce the dioxothiolan ring and fluorophenyl substituent, and purification techniques such as column chromatography or recrystallization. The synthesis process must be meticulously designed to avoid side reactions that could compromise the integrity of the final product. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and scalability.
The potential applications of 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine extend beyond basic research into therapeutic agents. Its unique structural features make it a valuable tool for studying fundamental chemical-biological interactions at the molecular level. By investigating how this compound interacts with biological targets, researchers can gain insights into disease mechanisms and develop new strategies for intervention. Additionally, its structural complexity allows for modifications that could tailor its properties for specific applications, such as designing probes for diagnostic purposes or developing novel materials with tailored functionalities.
In conclusion,2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amineseems poised to make significant contributions to pharmaceutical research due to its intriguing structure and potential biological activities. The combination of a dioxothiolan moiety and a fluorophenyl substituent creates a molecule with unique chemical and biological properties that warrant further exploration. As research continues, this compound may reveal new therapeutic possibilitiesand deepen our understandingof molecular interactions relevantto human health.
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